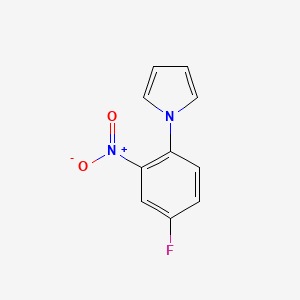

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom and a nitro group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 4-fluoro-2-nitroaniline with a suitable pyrrole derivative under specific conditions. One common method includes the following steps:

Nitration: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-2-nitroaniline.

Coupling Reaction: The 4-fluoro-2-nitroaniline is then coupled with a pyrrole derivative in the presence of a coupling agent such as phosphorus oxychloride (POCl3) or a similar reagent to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Análisis De Reacciones Químicas

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Aplicaciones Científicas De Investigación

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole and its derivatives depends on the specific biological target and the nature of the functional groups present. Generally, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as:

Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways and cellular responses.

DNA Intercalation: Some derivatives may intercalate into DNA, disrupting the replication and transcription processes.

Comparación Con Compuestos Similares

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

1-(4-fluoro-2-nitrophenyl)pyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrrole ring, which may result in different chemical and biological properties.

1-(4-fluoro-2-nitrophenyl)piperidine:

4-fluoro-2-nitrophenyl isocyanate: This compound has an isocyanate functional group, making it useful in different types of chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 4-fluoro-2-nitrophenyl group. This structural configuration may influence its interaction with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

These findings suggest that the compound may selectively target cancer cells while showing reduced toxicity towards normal fibroblasts, indicating a potential therapeutic window for anticancer applications.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes associated with cancer cell proliferation. Specifically, it may interact with DNA topoisomerases and other critical cellular pathways that regulate cell cycle progression and apoptosis.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a xenograft model of human cancer. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, further supporting its role as an anticancer agent.

Toxicity Assessment

In another study focused on toxicity, this compound was tested against human dermal fibroblasts (HDF). The results indicated minimal cytotoxicity, with cell viability remaining above 80% at therapeutic concentrations. This suggests that the compound has a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Anticancer Activity | Toxicity |

|---|---|---|

| This compound | High | Low |

| 1-(5-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole | Moderate | Moderate |

| Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate | High | Moderate |

This table illustrates that while several compounds exhibit anticancer activity, this compound stands out for its high efficacy combined with low toxicity.

Propiedades

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWICIPIDZMEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.